
2'-Deoxy-8-pyren-1-ylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-pyren-1-ylguanosine typically involves the introduction of the pyrene group to the guanine base. One common method involves the reaction of 2’-deoxyguanosine with a pyrene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the selective attachment of the pyrene group to the 8-position of the guanine base.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 2’-Deoxy-8-pyren-1-ylguanosine on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of good manufacturing practices (GMP) to ensure product quality.
化学反应分析
Types of Reactions
2’-Deoxy-8-pyren-1-ylguanosine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the pyrene group can be replaced or modified.
Addition: The nucleoside can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene quinones, while substitution reactions can yield various pyrene-substituted derivatives.
科学研究应用
2’-Deoxy-8-pyren-1-ylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique optical properties.
Biology: The compound is incorporated into DNA strands to study DNA-protein interactions and DNA hybridization processes.
Medicine: It is used in the study of gene mutations and oxidative DNA damage, providing insights into the mechanisms of various diseases.
Industry: The compound’s fluorescent properties make it useful in the development of new materials and sensors.
作用机制
The mechanism of action of 2’-Deoxy-8-pyren-1-ylguanosine involves its incorporation into DNA strands, where it can act as a fluorescent marker. The pyrene moiety interacts with the surrounding nucleotides, altering the optical properties of the DNA. This allows researchers to monitor DNA hybridization and other processes through fluorescence spectroscopy . The compound can also participate in charge transfer processes with small peptides, providing insights into molecular interactions .
相似化合物的比较
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: This compound is another modified nucleoside used to study oxidative DNA damage.
2’-Deoxy-N-(naphthalen-1-ylmethyl)guanosine: Similar to 2’-Deoxy-8-pyren-1-ylguanosine, this compound incorporates a naphthalene group instead of a pyrene group.
Uniqueness
2’-Deoxy-8-pyren-1-ylguanosine is unique due to its pyrene moiety, which provides distinct optical properties that are not present in other similar compounds. This makes it particularly useful as a fluorescent probe in various research applications .
属性
CAS 编号 |
444314-32-3 |
|---|---|
分子式 |
C26H21N5O4 |
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-pyren-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C26H21N5O4/c27-26-29-24-22(25(34)30-26)28-23(31(24)19-10-17(33)18(11-32)35-19)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,32-33H,10-11H2,(H3,27,29,30,34)/t17-,18+,19+/m0/s1 |
InChI 键 |
HODWLUTUSRNPOM-IPMKNSEASA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
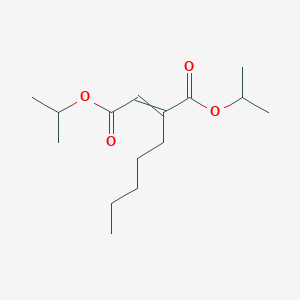
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
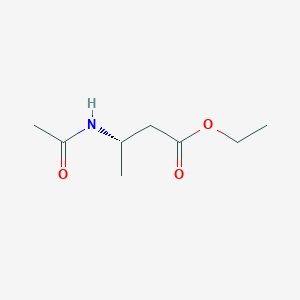
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
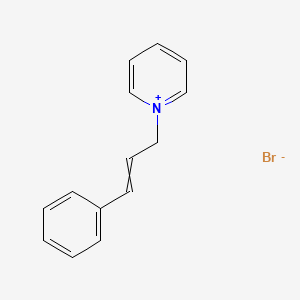

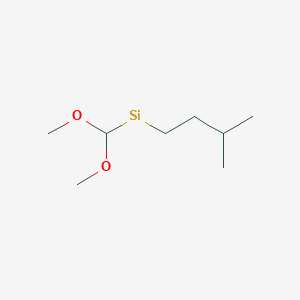
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
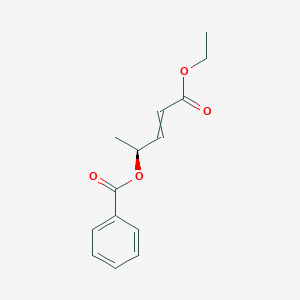
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
